molecular formula C21H20ClN5O2 B2495762 N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260939-02-3

N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2495762
CAS No.: 1260939-02-3
M. Wt: 409.87
InChI Key: VXETUEVVZROYMP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-12(2)19-24-25-20-21(29)26(16-9-4-5-10-17(16)27(19)20)11-18(28)23-15-8-6-7-14(22)13(15)3/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXETUEVVZROYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS Number: 1260939-02-3) is a complex organic compound that has attracted attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A triazoloquinoxaline moiety.
  • A chloro-substituted aromatic ring .
  • An acetamide functional group .

These structural features may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC21H20ClN5O2
Molecular Weight409.9 g/mol
CAS Number1260939-02-3

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity :
    • Compounds with similar structures have shown effectiveness against multiple cancer cell lines. For instance, quinazoline derivatives have been reported to inhibit Aurora B kinase activity, which is crucial for cancer cell proliferation .
    • In vitro studies on related compounds demonstrate significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
  • Antimicrobial Properties :
    • The triazoloquinoxaline framework has been associated with antimicrobial activity. Some derivatives have demonstrated effectiveness against both bacterial and fungal strains .
  • Anticonvulsant Effects :
    • Certain quinazoline derivatives have been evaluated for anticonvulsant properties, showing promising results in reducing seizure activity in animal models .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell cycle regulation and apoptosis.
  • Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.

Case Studies and Research Findings

Several studies highlight the potential of this compound and its analogs:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various triazoloquinoxaline derivatives on different tumor cell lines. Results indicated that modifications in the side chains significantly influenced their potency .
  • Molecular Docking Studies :
    • Computational studies suggest that this compound binds effectively to target proteins involved in cancer progression .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step reactions. Initial studies suggest that modifications to the compound can enhance its biological activity. The synthetic pathways often include:

  • Formation of the triazoloquinoxaline core.
  • Introduction of the chloro-substituted phenyl group.
  • Coupling reactions to yield the final acetamide product.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance:

  • Compounds with similar structures have demonstrated activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • The presence of electron-withdrawing groups enhances antibacterial activity .

Antitumor Potential

The compound's structural features suggest possible antitumor properties. Research on related quinoxaline derivatives has indicated:

  • Inhibitory effects on cancer cell lines such as HCT-116 .
  • Enhanced cytotoxicity correlating with specific structural modifications .

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

StudyFindings
RSC Advances Reported significant antimicrobial activity against multiple strains; suggested potential as future antituberculosis agents.
PMC Article Investigated a series of quinoxaline derivatives with promising results against cancer cell viability; highlighted structure–activity relationships.
Echemi Discussed synthesis methods and potential modifications for enhanced biological efficacy.

Potential Therapeutic Uses

Given its diverse biological activities, this compound may serve as a lead compound in several therapeutic areas:

  • Antimicrobial Therapy : Could be developed into new antibiotics targeting resistant strains.
  • Cancer Treatment : Potential for further development as an anticancer agent based on its cytotoxic effects.
  • Neurological Disorders : The triazoloquinoxaline structure may offer insights into neuroprotective properties.

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